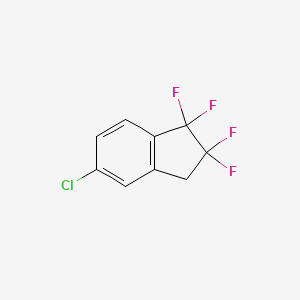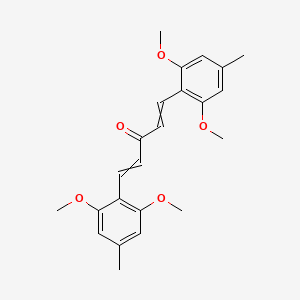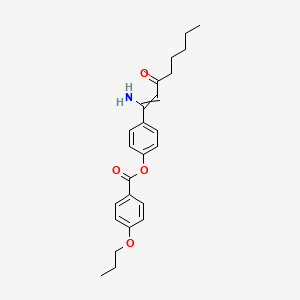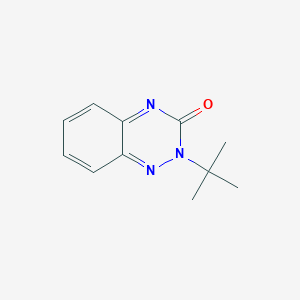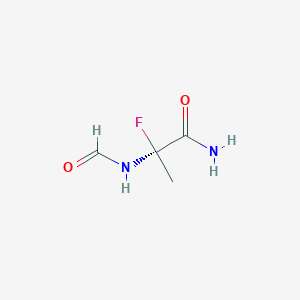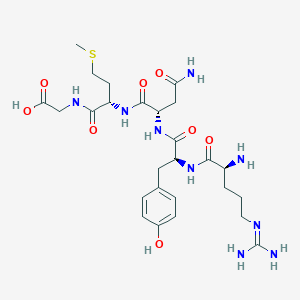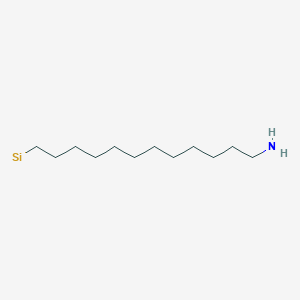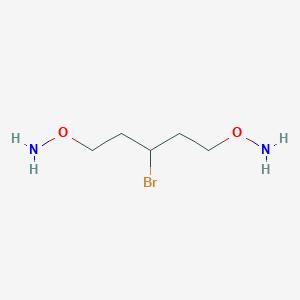
O,O'-(3-Bromopentane-1,5-diyl)dihydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine is an organic compound that features a brominated pentane backbone with dihydroxylamine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopentane with hydroxylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the brominated groups to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkanes, alkenes
Substitution: Azides, nitriles
Aplicaciones Científicas De Investigación
O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine exerts its effects involves interactions with specific molecular targets. The bromine atoms can participate in halogen bonding, while the dihydroxylamine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopentane: A simpler brominated pentane derivative.
1,5-Dibromopentane: Another brominated pentane with two bromine atoms.
3-Pentyl bromide: An isomer of 3-bromopentane with similar properties.
Propiedades
Número CAS |
844699-58-7 |
|---|---|
Fórmula molecular |
C5H13BrN2O2 |
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
O-(5-aminooxy-3-bromopentyl)hydroxylamine |
InChI |
InChI=1S/C5H13BrN2O2/c6-5(1-3-9-7)2-4-10-8/h5H,1-4,7-8H2 |
Clave InChI |
VVBLYPLHRNTFOV-UHFFFAOYSA-N |
SMILES canónico |
C(CON)C(CCON)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)

